1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one
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Overview
Description
The compound of interest, 1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one, is a chlorinated aromatic ketone with potential applications in various fields, including organic synthesis and medicinal chemistry. While the provided papers do not directly discuss this compound, they offer insights into related compounds that can help infer the properties and reactivity of the target molecule.
Synthesis Analysis
The synthesis of related chlorinated aromatic ketones often involves reactions with chlorinated acyl chlorides or oxidative conditions. For instance, the synthesis of a dichloro-imidazolidinyl ethanone derivative was achieved through a one-pot reaction involving dichloroacetyl chloride . Similarly, the oxidation of hydroxyphenyl ethanes with DDQ has been reported to yield benzofuran derivatives . These methods suggest that the synthesis of 1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one could potentially be carried out through analogous chlorination and oxidation reactions.
Molecular Structure Analysis
The molecular structure of chlorinated aromatic ketones is characterized by the presence of electron-withdrawing chloro substituents, which can influence the electronic properties of the molecule. For example, a study on a chlorophenyl pyrazolyl ethanone derivative revealed insights into the molecular geometry and vibrational wavenumbers using density functional theory . The presence of chloro groups in such compounds can affect the electron density distribution, as seen in the molecular electrostatic potential study .
Chemical Reactions Analysis
Chlorinated aromatic ketones can participate in various chemical reactions, including nucleophilic and electrophilic attacks. The molecular electrostatic potential study of a related compound indicated that the carbonyl group and phenyl rings are potential sites for electrophilic attack, while nitrogen atoms could be sites for nucleophilic attack . These findings suggest that 1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one may also exhibit similar reactivity patterns.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated aromatic ketones are influenced by their molecular structure. For instance, the presence of hydroxyl groups can lead to hydrogen bond formation, affecting the compound's boiling point, solubility, and crystalline structure . The chloro substituents can increase the compound's density and influence its refractive index. The synthesis and characterization of similar compounds have been achieved using techniques such as NMR, FTIR, and X-ray crystallography, which could also be applicable to the target compound .
Scientific Research Applications
Synthesis and Characterization
- The compound was involved in the formation of bis(3,5-dichloro-4-hydroxyphenyl)methane during the reduction of 3,5-dicholo-4-hydroxybenzoic acid, which formed from the cross-linking of the acid. This highlights its potential in creating novel compounds through chemical reactions and synthesis (Ritmaleni, Notario, & Yuliatun, 2013).
- It was also involved in the synthesis of azo chromophores for nonlinear-optical applications, emphasizing its utility in the development of advanced materials with specific optical properties (Zadrozna & Kaczorowska, 2006).
Material Science and Catalysis
- 1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one derivatives have been explored for their dielectric and thermal properties, contributing to material science, especially in the context of methacrylate polymers (Çelik & Coskun, 2018).
- The compound's derivatives have been utilized in catalysis, particularly in selective oxidation reactions facilitated by metallo-ligand complexes, showcasing its role in enhancing chemical reactions and processes (Godhani et al., 2016).
Safety And Hazards
properties
IUPAC Name |
1-(3,4-dichloro-2-hydroxyphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c1-4(11)5-2-3-6(9)7(10)8(5)12/h2-3,12H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPWSRGXLFGVQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)Cl)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00556991 |
Source
|
Record name | 1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00556991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one | |
CAS RN |
55736-71-5 |
Source
|
Record name | 1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00556991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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